molecular formula C16H23NO3 B4751285 3-(propan-2-yloxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide

3-(propan-2-yloxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide

Cat. No.: B4751285
M. Wt: 277.36 g/mol
InChI Key: LAFHIYNMPBCPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(propan-2-yloxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide is an organic compound that features a benzamide core with a propan-2-yloxy group and a tetrahydrofuran-2-yl ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propan-2-yloxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced via an etherification reaction, where the hydroxyl group of propanol reacts with the benzamide under acidic or basic conditions.

    Attachment of the Tetrahydrofuran-2-yl Ethyl Group: This step involves the reaction of tetrahydrofuran with an appropriate alkylating agent to form the tetrahydrofuran-2-yl ethyl group, which is then attached to the benzamide core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(propan-2-yloxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzamide core or the substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(propan-2-yloxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 3-(propan-2-yloxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(propan-2-yloxy)-N-[1-(tetrahydrofuran-2-yl)methyl]benzamide
  • 3-(propan-2-yloxy)-N-[1-(tetrahydrofuran-2-yl)propyl]benzamide

Uniqueness

3-(propan-2-yloxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it valuable for specific applications.

Properties

IUPAC Name

N-[1-(oxolan-2-yl)ethyl]-3-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-11(2)20-14-7-4-6-13(10-14)16(18)17-12(3)15-8-5-9-19-15/h4,6-7,10-12,15H,5,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFHIYNMPBCPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC(C)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(propan-2-yloxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-(propan-2-yloxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide
Reactant of Route 3
Reactant of Route 3
3-(propan-2-yloxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide
Reactant of Route 4
Reactant of Route 4
3-(propan-2-yloxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide
Reactant of Route 5
Reactant of Route 5
3-(propan-2-yloxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide
Reactant of Route 6
Reactant of Route 6
3-(propan-2-yloxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.